

# AT7519: A Technical Guide on the Multi-Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines.[2][4] As an ATP-competitive inhibitor, AT7519 targets several key regulators of the cell cycle and transcription, making it a compound of substantial interest for oncological research and therapeutic development.[2][5] This document provides a comprehensive technical overview of AT7519, detailing its molecular structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

# Molecular Structure and Physicochemical Properties

**AT7519** is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of AT7519



| Property                                       | Value                                                                            | Source      |
|------------------------------------------------|----------------------------------------------------------------------------------|-------------|
| IUPAC Name                                     | N-(4-Piperidinyl)-4-(2,6-<br>dichlorobenzoylamino)-1H-<br>pyrazole-3-carboxamide | [6]         |
| Synonyms                                       | AT-7519, AT7519M                                                                 | [6][9][10]  |
| CAS Number                                     | 844442-38-2 (Free Base)                                                          | [9][10]     |
| 902135-91-5 (HCI Salt)                         | [6][11]                                                                          |             |
| Chemical Formula                               | C16H17Cl2N5O2                                                                    | [9][10][12] |
| Molecular Weight                               | 382.24 g/mol                                                                     | [5][9][10]  |
| Appearance                                     | Crystalline solid                                                                | [11]        |
| Solubility                                     | DMSO: 25-30 mg/mL                                                                | [5][11]     |
| DMF: 30 mg/mL                                  | [11]                                                                             |             |
| Ethanol: 5 mg/mL                               | [11]                                                                             | _           |
| Water / PBS (pH 7.2):<br>Insoluble / 0.5 mg/mL | [5][11]                                                                          |             |
| pKa (Predicted)                                | Strongest Acidic: 10.8                                                           | [12]        |
| Strongest Basic: 9.99                          | [12]                                                                             |             |

## **Pharmacology and Mechanism of Action**

AT7519 functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream anti-cancer effects.

### **Kinase Inhibitory Profile**

**AT7519** exhibits potent inhibitory activity against CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] It is also active against Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]



Table 2: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target     | IC50 (nM)               | Source  |
|-------------------|-------------------------|---------|
| CDK9/cyclin T1    | <10                     | [2][13] |
| CDK5/p25 (or p35) | 13                      | [5][13] |
| CDK2/cyclin A     | 47                      | [2][13] |
| CDK4/cyclin D1    | 100                     | [2][13] |
| CDK2/cyclin E     | 100                     | [4]     |
| CDK6/cyclin D3    | 170                     | [2][13] |
| CDK1/cyclin B     | 210                     | [2][13] |
| GSK3β             | 89                      | [2][5]  |
| CDK3              | Lower Potency           | [5]     |
| CDK7              | Lower Potency (2400 nM) | [5][13] |

#### **Cellular Mechanisms and Signaling Pathways**

The anti-neoplastic activity of **AT7519** is driven by three primary mechanisms: cell cycle arrest, inhibition of transcription, and activation of pro-apoptotic signaling.

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This blockade leads to cell cycle arrest in both the G0/G1 and G2/M phases, preventing cellular proliferation.[1][2]
- Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine 2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to apoptosis.[1][7]







• GSK-3β Activation: **AT7519** induces the dephosphorylation of GSK-3β at its inhibitory Serine 9 site, which results in its activation.[1][5] This activation of GSK-3β contributes to the proapoptotic effects of **AT7519** through a mechanism independent of transcriptional inhibition.[1] [5][11]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AT7519 MedChem Express [bioscience.co.uk]
- 10. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide |
  C16H17Cl2N5O2 | CID 11338033 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AT7519: A Technical Guide on the Multi-Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666106#at7519-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com